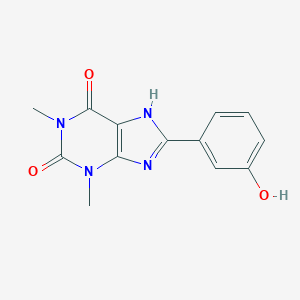
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate, also known as Methylene Blue, is a synthetic dye that has been used for over a century as a dye for textiles, as well as in medical and scientific research. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is complex and not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. This compound Blue also has the ability to act as an electron acceptor, which can help to restore the function of mitochondria, the energy-producing organelles in cells.
Biochemical and Physiological Effects:
This compound Blue has been shown to have a variety of biochemical and physiological effects. It can increase the production of ATP, the energy currency of cells, and improve mitochondrial function. It can also improve the function of the electron transport chain, which is involved in the production of ATP. This compound Blue has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. It can also improve blood flow and oxygen delivery to tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound Blue can be toxic at high concentrations, and its effects can be dose-dependent. It can also interfere with certain assays and experimental procedures.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue. One area of research is the development of new formulations of this compound Blue that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound Blue in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the use of this compound Blue in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for cancer research.
In conclusion, this compound Blue is a synthetic dye that has gained attention for its potential therapeutic applications in a variety of diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound Blue, and it is an area of active research in medical and scientific communities.
Synthesemethoden
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is synthesized by the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite in the presence of sodium hydroxide. The resulting product is then oxidized with air to form this compound Blue.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has been extensively studied for its potential therapeutic applications in a variety of diseases. In Alzheimer's disease, this compound Blue has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound Blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound Blue has been shown to induce cancer cell death and inhibit tumor growth.
Eigenschaften
Molekularformel |
C13H12N4O3 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
8-(3-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-4-3-5-8(18)6-7/h3-6,18H,1-2H3,(H,14,15) |
InChI-Schlüssel |
UZPPSCQEEUUJSB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
